N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer and Antimicrobial Applications
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide and its derivatives have been extensively studied for their potential in treating various cancers and microbial infections. Several studies have highlighted their efficacy in inhibiting the growth of cancer cells and pathogens:
VEGFR-2 Kinase Inhibition : Derivatives of this compound have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, a key target in cancer therapy (Borzilleri et al., 2006).
Antifungal Effects : Compounds containing the benzo[d]thiazol moiety demonstrated significant antifungal activity against Aspergillus species, suggesting their potential use as antifungal agents (Jafar et al., 2017).
Antimicrobial Properties : Studies have shown that certain derivatives of this compound exhibit broad-spectrum antimicrobial activities, including antibacterial and antifungal properties (Chawla, 2016).
Anticancer Activity in Various Derivatives : Research indicates that various derivatives of this compound show promising anticancer activities against different cancer cell lines, including breast, lung, and prostate cancer (Mohan et al., 2021).
Other Applications
The compound and its derivatives have also been explored for other applications, demonstrating the versatility of this chemical structure in various fields of scientific research:
Potential PET Imaging Agent : A derivative of this compound was investigated as a potential PET imaging agent for cancers, highlighting its utility in diagnostic imaging (Wang et al., 2013).
Corrosion Inhibition : Thiazole-based pyridine derivatives related to this compound have been studied for their potential as corrosion inhibitors for mild steel, demonstrating applications in materials science (Chaitra et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-10-20-21(11-16(15)2)29-23(25-20)26(14-17-6-5-9-24-13-17)22(27)18-7-4-8-19(12-18)28-3/h4-13H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDFCBVXKHBZCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.